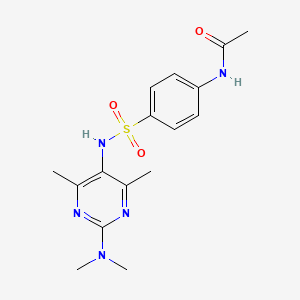

N-(4-(N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)sulfamoyl)phenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-(N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)sulfamoyl)phenyl)acetamide is a synthetic organic compound with intriguing chemical properties and applications Its unique structure features a pyrimidine ring substituted with dimethylamino and dimethyl groups, attached to a sulfamoyl phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: 2-(dimethylamino)-4,6-dimethylpyrimidine-5-amine, sulfonyl chloride, and acetic anhydride.

Key Reactions: The preparation involves a multistep synthesis.

Sulfamoylation: The initial step is the reaction between 2-(dimethylamino)-4,6-dimethylpyrimidine-5-amine and sulfonyl chloride, forming the intermediate N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)sulfonamide.

Acetylation: The subsequent reaction of this intermediate with acetic anhydride yields N-(4-(N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)sulfamoyl)phenyl)acetamide.

Industrial Production Methods

Industrial-scale production typically optimizes the above synthetic route to enhance yield and purity. Reaction conditions, such as temperature, pressure, and solvent choice, are finely tuned. Catalysts and automated processes may also be employed to increase efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: Oxidative conditions can modify the dimethylamino group to various oxidation states.

Reduction: Reduction reactions may target the sulfamoyl group, reducing it to a simpler amine derivative.

Substitution: Substituting the phenyl or pyrimidine rings is feasible with halogens or other electrophiles, modifying the compound's properties.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminium hydride.

Substitution Reagents: Halogenated compounds, strong bases for deprotonation.

Major Products Formed

Oxidation Products: Various N-oxides and sulfoxides.

Reduction Products: Simplified amine derivatives.

Substitution Products: Halogenated or otherwise substituted aromatic derivatives.

Scientific Research Applications

In Chemistry

The compound serves as a precursor or intermediate in synthesizing more complex molecules, acting as a scaffold for further functionalization.

In Biology

Investigations into its biological activity have explored its role as a potential enzyme inhibitor or receptor modulator, given its structural complexity.

In Medicine

Although not yet a commercial drug, its structure offers insights into designing novel therapeutic agents, particularly in areas needing enzyme inhibition or receptor interaction.

In Industry

In the industrial context, it may be used in developing advanced materials or fine chemicals, benefiting from its reactivity and stability under various conditions.

Mechanism of Action

Molecular Targets and Pathways

Enzyme Inhibition: The compound's binding to enzyme active sites may hinder their activity, potentially useful in designing inhibitors.

Receptor Modulation: Its ability to interact with cellular receptors might modulate signal transduction pathways, offering therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

N-(4-(N-(2-(dimethylamino)pyrimidin-5-yl)sulfamoyl)phenyl)acetamide: A structurally simpler analog lacking the dimethyl groups, potentially less potent.

N-(4-(N-(4-methylpyrimidin-5-yl)sulfamoyl)phenyl)acetamide: Substitution variation affecting biological activity and reactivity.

N-(4-(N-(2-chloropyrimidin-5-yl)sulfamoyl)phenyl)acetamide: Halogen-substituted analog with different chemical properties.

Uniqueness

N-(4-(N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)sulfamoyl)phenyl)acetamide stands out due to its specific substitution pattern, imparting unique reactivity and potential biological activities not observed in its analogs.

Properties

IUPAC Name |

N-[4-[[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]sulfamoyl]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O3S/c1-10-15(11(2)18-16(17-10)21(4)5)20-25(23,24)14-8-6-13(7-9-14)19-12(3)22/h6-9,20H,1-5H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTCOXDCPADQQBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)N(C)C)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methylquinolin-4-yl)-N'-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide](/img/structure/B2936635.png)

![3-[1-(4-chlorophenyl)-4-oxopyridazin-3-yl]-N-phenylpyrazole-1-carboxamide](/img/structure/B2936638.png)

![Spiro[4.6]undec-3-en-2-one](/img/structure/B2936640.png)

![6-Chloro-N-[2-[(1-methylpiperidin-4-yl)amino]phenyl]pyridine-2-carboxamide](/img/structure/B2936644.png)

![tert-Butyl spiro[chromane-2,4'-piperidin]-4-ylcarbamate](/img/structure/B2936645.png)

![(4-(2-Chlorophenyl)piperazin-1-yl)(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)methanone](/img/structure/B2936646.png)

![N-[2-(4-methoxyphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2936652.png)

![2-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2936654.png)